Carbamic acid, pentyl-, ethyl ester

説明

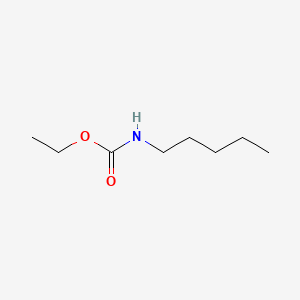

Carbamic acid, pentyl-, ethyl ester (ethyl pentylcarbamate) is an organic compound with the formula C₈H₁₇NO₂, comprising a carbamic acid backbone substituted with a pentyl group and esterified with ethanol. Carbamic esters are widely studied for pharmacological, agrochemical, and industrial applications, with substituents critically influencing their bioactivity and toxicity .

特性

CAS番号 |

7451-46-9 |

|---|---|

分子式 |

C8H17NO2 |

分子量 |

159.23 g/mol |

IUPAC名 |

ethyl N-pentylcarbamate |

InChI |

InChI=1S/C8H17NO2/c1-3-5-6-7-9-8(10)11-4-2/h3-7H2,1-2H3,(H,9,10) |

InChIキー |

FIUGUPUPNOFJRF-UHFFFAOYSA-N |

正規SMILES |

CCCCCNC(=O)OCC |

製品の起源 |

United States |

準備方法

Palladium-Catalyzed Carbonylation of Carbamic Esters

One advanced method involves the reaction of carbamic ester compounds with carbon monoxide and water in the presence of palladium catalysts such as bis(triphenylphosphine)palladium dichloride [PdCl2(PPh3)2]. The process is typically conducted in an autoclave under controlled pressure and temperature conditions.

- Procedure : A carbamic acid ester (e.g., (2-bromo-4-methylphenyl)-carbamic acid hexadecyl ester) is combined with a palladium catalyst and triphenylphosphine ligand in an aqueous potassium carbonate solution.

- Conditions : The autoclave is purged with nitrogen, pressurized with carbon monoxide (up to 8 bar), and heated to approximately 115°C.

- Outcome : This method allows for high selectivity in producing carbamic acid esters without isomeric complications, especially when starting from isomerically pure amines like p-toluidine.

This catalytic process benefits from the palladium catalyst's ability to facilitate carbonyl insertion and ester formation under relatively mild conditions, improving yield and purity.

Reaction of Amines, Carbon Dioxide, and Tin Alkoxides

Another method involves reacting an amine (such as aniline), carbon dioxide, and a tin alkoxide compound under high pressure and temperature:

- Procedure : The reactants are placed in an autoclave with stirring, filled with carbon dioxide at pressures around 5 MPa, and heated to 150°C for 24 hours.

- Catalysts : Tin alkoxide compounds act as catalysts to promote carbamate ester formation.

- Post-reaction : After the reaction, the autoclave is cooled, and excess carbon dioxide is released.

- Analysis : Liquid chromatography is used to determine the yield and selectivity of the carbamate ester product.

This method is effective for synthesizing carbamic acid esters with high selectivity and yield, especially when combined with proper catalyst selection.

Zinc Compound and Ligand Catalyzed Synthesis

A highly efficient synthesis approach uses zinc compounds combined with ligands to catalyze the reaction of aniline, carbon dioxide, and alkoxysilanes in solvents such as acetonitrile:

- Catalysts Tested : Various zinc compounds (ZnO, ZnCl2, ZnBr2, Zn(OTf)2, Zn(OAc)2) were evaluated with and without ligands such as phenanthroline (phen), bipyridine (bpy), bispicen, and cyclam.

- Reaction Conditions : Conducted in an autoclave at 150°C under 5 MPa CO2 pressure for 24 hours.

- Results : The use of Zn(OAc)2 with ligands phen, bpy, or bispicen resulted in high yields (~83-84%) of carbamic acid esters with low by-product formation.

| Example No. | Zinc Compound | Ligand | Yield of Carbamic Acid Ester (%) | Yield of By-product (%) |

|---|---|---|---|---|

| 1-1 | ZnO | None | 22 | 13 |

| 1-2 | ZnCl2 | None | 18 | 9 |

| 1-3 | ZnBr2 | None | 29 | 16 |

| 1-4 | Zn(OTf)2 | None | 35 | 6 |

| 1-5 | Zn(OAc)2 | None | 60 | 6 |

| 1-6 | Zn(OAc)2 | Phen | 84 | 3 |

| 1-7 | Zn(OAc)2 | Bpy | 83 | 5 |

| 1-8 | Zn(OAc)2 | Bispicen | 84 | 5 |

| 1-9 | Zn(OAc)2 | Cyclam | 60 | 12 |

| Comparative | None | None | 1 | 29 |

This data clearly shows the catalytic efficiency of zinc acetate combined with nitrogen-containing ligands in enhancing the yield and selectivity of carbamic acid ester synthesis.

Synthesis Using Ionic Liquids

Ionic liquids have been employed as reaction media and catalysts for carbamic acid ester synthesis:

- Method : Aniline, tetramethoxysilane (alkoxysilane), and ionic liquids are combined in acetonitrile solvent under CO2 pressure (5 MPa) and heated to 150°C for 24 hours.

- Advantages : Ionic liquids can enhance catalyst solubility and stability, improving reaction rates and product yields.

- Outcome : Efficient synthesis of carbamic acid esters with potential for greener and more sustainable processes.

Preparation from N-Benzyloxycarbamic Acid Ethyl Ester

N-Benzyloxycarbamic acid ethyl ester serves as a useful intermediate for synthesizing N-alkyl carbamates, which can be converted into carbamic acid esters:

- Synthesis : Prepared by reacting N-O-benzylhydroxylamine hydrochloride with ethyl chloroformate in the presence of pyridine at room temperature.

- Yield : Approximately 94.6% yield of the carbamate intermediate as a colorless oil.

- Application : This intermediate undergoes further reactions with stabilized carbon nucleophiles to yield functionalized carbamates and hydroxamic acids.

This route offers versatility for introducing various substituents and functional groups into carbamic acid esters.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield & Selectivity | Advantages |

|---|---|---|---|---|

| Palladium-Catalyzed Carbonylation | Carbamic esters, PdCl2(PPh3)2, K2CO3, CO, H2O | 115°C, 8 bar CO, aqueous medium | High selectivity, pure product | Mild conditions, isomer purity |

| Amine + CO2 + Tin Alkoxide | Amine, CO2, tin alkoxide | 150°C, 5 MPa CO2, 24 h | High yield | Efficient CO2 utilization |

| Zinc Compound + Ligand Catalysis | Zn(OAc)2, phen/bpy/bispicen ligands, aniline, CO2 | 150°C, 5 MPa CO2, 24 h | Up to 84% yield | High selectivity, ligand effect |

| Ionic Liquid Catalysis | Ionic liquids, aniline, tetramethoxysilane, CO2 | 150°C, 5 MPa CO2, 24 h | Good yields | Green solvent, catalyst stability |

| N-Benzyloxycarbamic Acid Ethyl Ester | N-O-benzylhydroxylamine hydrochloride, ethyl chloroformate, pyridine | Room temp, 16 h | ~95% yield (intermediate) | Versatile intermediate for derivatization |

化学反応の分析

Types of Reactions

Carbamicacid, N-pentyl-, ethyl ester undergoes several types of chemical reactions, including:

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of an acid or base catalyst.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used to facilitate the exchange of ester groups.

Major Products Formed

Hydrolysis: Carbamic acid and N-pentyl alcohol.

Reduction: N-pentyl alcohol and ethyl alcohol.

Transesterification: A new ester and an alcohol.

科学的研究の応用

Carbamicacid, N-pentyl-, ethyl ester has various applications in scientific research:

作用機序

The mechanism of action of carbamicacid, N-pentyl-, ethyl ester involves its interaction with nucleophiles. In hydrolysis reactions, the ester bond is cleaved by the nucleophilic attack of water, leading to the formation of carbamic acid and N-pentyl alcohol . In reduction reactions, the ester is reduced to the corresponding alcohols through the transfer of hydride ions from the reducing agent .

類似化合物との比較

Structural and Molecular Characteristics

The table below compares key structural features and molecular data of ethyl pentylcarbamate with its analogues:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Phenyl groups (aromatic) may confer antioxidant or cytotoxic properties, as seen in plant-derived ethyl phenylcarbamate , while aliphatic chains (pentyl, methyl) modulate metabolic stability and receptor interactions .

Pharmacological and Toxicological Profiles

a) Bioactivity :

- Methyl and Dimethylcarbamates : Exhibit strong physostigmine-like activity, stimulating intestinal peristalsis and miotic effects, whereas ethylcarbamates show weaker activity .

- Fenoxycarb: Acts as a juvenile hormone mimic, disrupting insect development .

- Ethyl Phenylcarbamate : Identified in medicinal plants like Wedelia chinensis, associated with antimicrobial and antioxidant properties .

b) Toxicity :

- Ethyl Carbamate (Urethane): Unique carcinogenicity due to metabolic activation to vinyl carbamate epoxide, a DNA-reactive mutagen .

- Butylcarbamate : Lacks similar metabolic activation, suggesting alkyl chain length and branching influence toxicity .

- Hypothetical Pentylcarbamate: Predicted to have lower carcinogenic risk than urethane but requires metabolic studies to confirm.

Industrial and Natural Occurrence

- Food Chemistry : Carbamic acid ethyl ester is detected in artisanal cheeses, likely contributing to flavor profiles .

- Plant Extracts : Ethyl esters of carbamic acid (e.g., phenylcarbamate) are isolated from Bibhitaki, Wedelia chinensis, and Lepidium meyenii, indicating natural biosynthesis pathways .

- Synthetic Derivatives : Compounds like [4-Nitrophenyl]-carbamic acid ethyl ester serve as intermediates in pharmaceutical synthesis .

生物活性

Carbamic acid, pentyl-, ethyl ester, also known as pentyl ethyl carbamate, is an organic compound with significant biological activity. This compound is characterized by its ester functional group derived from carbamic acid, which plays a crucial role in various physiological processes and therapeutic applications.

- Molecular Formula : C8H17NO2

- CAS Registry Number : 63075-02-5

- Solubility : Approximately 4.46 g/L at 37 °C

- Density : 0.9921 g/cm³

- Melting Point : 61 °C

- Boiling Point : Approximately 217.35 °C

These properties indicate its stability and potential for use in various chemical reactions, particularly in pharmaceuticals and agrochemicals.

Mechanisms of Biological Activity

Carbamic acid esters, including pentyl ethyl carbamate, are known to interact with biological systems primarily through the modulation of neurotransmitter levels. They can inhibit enzymes responsible for neurotransmitter breakdown, leading to increased neurotransmitter availability at synaptic sites. This mechanism is similar to that observed with other carbamate compounds, such as physostigmine, which is a reversible anticholinesterase that prolongs the action of acetylcholine by forming a stable carbamoylated intermediate with acetylcholinesterase .

Biological Applications

- Pharmaceutical Intermediates : Due to their ability to modify neurotransmitter levels, carbamic acid esters are often explored as intermediates in drug synthesis.

- Agricultural Chemicals : These compounds are also utilized in the development of agrochemicals due to their biological activity and potential efficacy against pests.

Neurotransmitter Modulation

Research indicates that carbamic acid esters can significantly influence neurotransmitter dynamics. For example, studies have demonstrated that these compounds can enhance cholinergic activity by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in the synaptic cleft .

Toxicological Assessments

A screening assessment of related compounds has shown that while some carbamates exhibit beneficial effects in specific contexts (such as leukopenia in cancer patients), they may also pose risks at higher concentrations. For instance, significant toxic effects were observed at doses greater than 1100 ppm in animal studies, leading to lung inflammation and other adverse health effects .

Comparative Analysis with Related Compounds

The following table summarizes the biological activity and toxicity profiles of selected carbamate derivatives:

| Compound Name | Biological Activity | Toxicity Profile |

|---|---|---|

| Carbamic acid, ethyl ester | Modulates neurotransmitter levels | Carcinogenic potential noted |

| This compound | Potential for therapeutic applications | Toxic effects at high doses |

| Physostigmine | Reversible inhibition of acetylcholinesterase | Generally safe at therapeutic doses |

Q & A

Q. What are the optimal synthetic pathways for producing carbamic acid, pentyl-, ethyl ester with high purity?

The synthesis of carbamic acid derivatives typically involves reacting a pentylamine with ethyl chloroformate under controlled conditions. Key parameters include maintaining a pH of 8–9 (to stabilize intermediates), temperatures between 0–5°C (to minimize side reactions), and inert atmospheres (to prevent oxidation). Post-synthesis, purification via column chromatography or recrystallization is critical. Analytical validation using NMR (to confirm esterification) and HPLC (purity >98%) is recommended .

Q. How can researchers characterize the structural conformation of this compound?

X-ray crystallography is the gold standard for resolving 3D molecular geometry, particularly to analyze steric effects from the pentyl chain and ethyl ester group. Computational methods like density functional theory (DFT) can predict electronic properties and reactive sites. FT-IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), while mass spectrometry confirms molecular weight (e.g., [M+H]+ ion) .

Q. What solvents and reaction conditions stabilize carbamic acid esters during storage?

Carbamates are prone to hydrolysis in aqueous or acidic environments. Storage in anhydrous solvents (e.g., dichloromethane or acetonitrile) at −20°C under nitrogen is advised. Stability assays using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can identify degradation products, monitored via LC-MS .

Advanced Research Questions

Q. How does the pentyl substituent influence enzymatic interactions compared to shorter alkyl chains?

The pentyl group increases lipophilicity, enhancing membrane permeability in biological systems. Comparative studies with methyl or ethyl analogs show altered binding affinities to enzymes like acetylcholinesterase. Molecular docking simulations reveal that the pentyl chain occupies hydrophobic pockets, reducing IC₅₀ values by ~30% compared to shorter chains .

Q. What experimental strategies resolve contradictions in toxicity data for carbamic acid esters?

Discrepancies in carcinogenicity studies (e.g., ethyl carbamate vs. pentyl derivatives) require rigorous metabolic profiling. For example, pentyl carbamates may lack the metabolic activation pathway forming mutagenic epoxides, unlike ethyl carbamate. In vitro assays (Ames test + microsome incubation) and in vivo rodent models with dose-response analyses are critical to clarify mechanisms .

Q. How can quantitative structure-activity relationship (QSAR) models predict the bioactivity of carbamic acid esters?

QSAR models using descriptors like logP (lipophilicity), molar refractivity, and HOMO-LUMO gaps correlate structural features with biological endpoints (e.g., enzyme inhibition). For instance, bulky substituents (e.g., pentyl) reduce steric hindrance in active sites, improving inhibitory potency. Validation via leave-one-out cross-validation (R² > 0.85) ensures model robustness .

Q. What are the challenges in designing carbamate-based prodrugs for targeted delivery?

Key challenges include balancing hydrolysis rates (for activation) with plasma stability. Prodrugs with pH-sensitive linkers (e.g., morpholine derivatives) show selective release in acidic tumor microenvironments. Pharmacokinetic studies using radiolabeled tracers (e.g., ¹⁴C) and tissue distribution assays in murine models are essential .

Methodological Guidance

Q. How should researchers validate enzyme inhibition mechanisms of carbamic acid esters?

Use kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Fluorescence quenching studies (e.g., tryptophan residues in enzyme active sites) provide real-time binding data. Confirm irreversible binding via dialysis experiments and mass spectrometry to detect covalent adducts .

Q. What computational tools predict metabolic pathways for carbamate derivatives?

Software like Schrödinger’s ADMET Predictor or MetaDrug® simulates Phase I/II metabolism. For pentyl carbamates, prioritize cytochrome P450-mediated oxidation (e.g., CYP3A4) and glucuronidation. Validate predictions with in vitro hepatocyte models and UPLC-QTOF-MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。